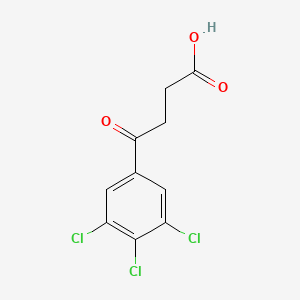

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

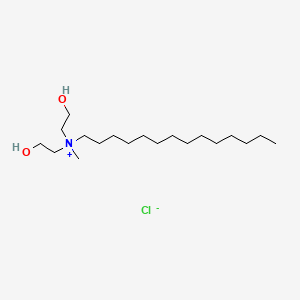

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid (TCOB) is a trichlorophenyl derivative of oxobutyric acid, and is a compound with a variety of applications in the fields of organic synthesis, biochemistry, and medicine. It is a useful intermediate in the production of a variety of compounds, including pharmaceuticals, pesticides, and dyes. TCOB is also used as a reagent for the detection and quantification of certain proteins, and it is a key component of certain laboratory experiments.

科学的研究の応用

Corrosion Inhibition

One significant application of derivatives similar to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of various 4H-triazole derivatives, including compounds structurally related to this compound, in protecting mild steel against corrosion in hydrochloric acid solutions. These derivatives show significant inhibitory efficiency, influenced by the type and nature of the substituents in the inhibitor molecule. For instance, 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole (4-MTHT) exhibited an inhibition efficiency of up to 99.6% in specific concentrations (Bentiss et al., 2007).

Biosynthesis Studies

In the biosynthesis of natural compounds, this compound and its related compounds have been found to play a role. For example, 4-(2′-Carboxyphenyl)-4-oxobutyric acid has been detected as an intermediate in the biosynthesis of lawsone in Impatiens balsamina, suggesting the importance of such compounds in natural biosynthetic pathways (Grotzinger & Campbell, 1974).

Molecular Modeling and Biological Activities

Studies involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives closely related to this compound have been conducted. These studies provide insights into the stability, reactivity, and potential biological activities of such compounds. For instance, investigations on derivatives like 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have suggested their suitability as nonlinear optical materials and their potential in pharmacological applications (Vanasundari et al., 2018).

Synthesis of Heterocyclic Compounds

Derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds with expected biological activity. These synthesis processes involve reactions with different reagents to produce compounds like pyridazinone derivatives, indicating the utility of this compound in the creation of potentially biologically active molecules (Sayed et al., 2003).

Polymer Synthesis

The electrochemical polymerization of compounds similar to this compound, such as 4-(3-pyrrolyl)-4-oxobutyric acid, has been explored for the production of electroactive polymers and copolymers. This highlights another important application in the field of material science and engineering (Too et al., 1993).

作用機序

Target of Action

The primary target of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl The inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the gaba neurotransmitter system, which plays a critical role in various physiological processes, including neuronal excitability, muscle tone, and the regulation of sleep cycles .

Pharmacokinetics

. After ingestion, Lotilaner is rapidly absorbed into the blood and distributed throughout the body. The systemic mode of action means that for fleas and/or ticks to be killed, they have to bite the host and suck enough blood before the ingested active ingredient kills them .

Result of Action

The primary result of Lotilaner’s action is the death of the target organism, which is achieved through the paralysis caused by the inhibition of the GABACl . This makes Lotilaner an effective treatment for conditions caused by mites, such as Demodex blepharitis .

将来の方向性

特性

IUPAC Name |

4-oxo-4-(3,4,5-trichlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWPFHIMKARPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613247 |

Source

|

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62903-19-9 |

Source

|

| Record name | 3,4,5-Trichloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)